molecular formula C9H10BrCl B2479433 1-Bromo-3-chloro-5-(propan-2-yl)benzene CAS No. 1369900-53-7

1-Bromo-3-chloro-5-(propan-2-yl)benzene

Cat. No.: B2479433
CAS No.: 1369900-53-7
M. Wt: 233.53
InChI Key: NDEVAAUCGASYQG-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-(propan-2-yl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 1), chlorine (position 3), and an isopropyl group (position 5). Its molecular formula is C₉H₁₀BrCl, with a molecular weight of 233.54 g/mol. The isopropyl group confers steric bulk and moderate electron-donating effects, influencing its physicochemical properties and reactivity compared to analogs with smaller or electron-withdrawing substituents .

Properties

IUPAC Name

1-bromo-3-chloro-5-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrCl/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEVAAUCGASYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-(propan-2-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of 1-isopropylbenzene (cumene). The reaction typically uses bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These processes are carried out in reactors with controlled temperatures and pressures to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr)

The bromine and chlorine atoms undergo nucleophilic substitution under specific conditions. Bromine, being a better leaving group than chlorine, reacts preferentially. Electron-withdrawing effects of halogens and the isopropyl group’s electron-donating nature create a partially activated ring.

Key Reactions:

Reaction Conditions Products Mechanism Reference
Bromine substitution with hydroxideNaOH (aq), 350°CPhenol derivative + NaClElimination-addition via benzyne intermediate
Chlorine substitution with amideNaNH₂, NH₃ (-33°C)Aniline derivativeRadical anion intermediate

Example :
When treated with sodium amide in liquid ammonia, the bromine atom is replaced by an amine group, yielding 3-chloro-5-(propan-2-yl)aniline. Steric effects from the isopropyl group influence regioselectivity, favoring substitution at the less hindered position .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions due to its favorable leaving group ability.

Suzuki-Miyaura Coupling:

Reagents Conditions Products Yield Reference
Arylboronic acid, Pd(PPh₃)₄, K₂CO₃DME/H₂O, 80°CBiaryl compound>75% (estimated)

Mechanism : Oxidative addition of Pd⁰ to the C-Br bond, followed by transmetallation with the boronic acid and reductive elimination to form a new C-C bond.

Elimination-Addition Reactions (Benzyne Formation)

Under strongly basic conditions, sequential dehalogenation forms a reactive benzyne intermediate.

Reagents Conditions Products Notes Reference
NaNH₂, NH₃-33°CBenzyne intermediate + NH₃ adductsBromine eliminated first due to weaker C-Br bond

Example :
Reaction with sodium amide generates a benzyne species, which reacts with ammonia to produce a mixture of meta- and para-substituted anilines .

Reduction Reactions

Catalytic hydrogenation selectively reduces C-Br bonds over C-Cl due to bond strength differences.

Reagents Conditions Products Selectivity Reference
H₂, Pd/CEtOH, 25°C3-Chloro-5-(propan-2-yl)benzene>90% Br reduction

Electrophilic Aromatic Substitution

Electrophile Conditions Major Product Regiochemical Notes Reference
HNO₃, H₂SO₄0–5°CNitro-derivative at position 4Isopropyl directs nitration to position 4 (para)

Comparative Halogen Reactivity

Property Bromine Chlorine
Bond Dissociation Energy (C-X)285 kJ/mol327 kJ/mol
Electrophilic SubstitutionLess activatingMore deactivating
Leaving Group AbilitySuperior (weaker bond)Moderate

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • The compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be used to produce various derivatives through substitution reactions, making it valuable in pharmaceutical and agrochemical research .
  • Biological Studies :
    • Research has focused on its potential biological activity, particularly in studying enzyme interactions and metabolic pathways. The halogenated structure may influence its reactivity with biomolecules, allowing for the exploration of its effects on biological systems .
  • Pharmaceutical Development :
    • There is ongoing research into its use as a precursor for pharmaceutical compounds. The unique properties of halogenated compounds often lead to enhanced biological activity, making them suitable candidates for drug development .
  • Industrial Applications :
    • The compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it useful in creating tailored compounds for specific industrial applications .

Toxicological Considerations

While exploring its applications, it is essential to consider the toxicological profile of this compound. Studies indicate that halogenated compounds can exhibit moderate acute toxicity and potential carcinogenic effects based on animal studies. Therefore, handling this compound requires appropriate safety measures to mitigate risks associated with exposure .

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-5-(propan-2-yl)benzene in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromine or chlorine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the compound forms a complex with a palladium catalyst, facilitating the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The table below compares key physical and structural characteristics of 1-Bromo-3-chloro-5-(propan-2-yl)benzene with its analogs:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key References
This compound Isopropyl C₉H₁₀BrCl 233.54 Not reported Not reported
1-Bromo-3-chloro-5-methylbenzene Methyl C₇H₆BrCl 205.48 Not reported Not reported
1-Bromo-3-chloro-5-(trifluoromethyl)benzene Trifluoromethyl C₇H₃BrClF₃ 258.45 Not reported 1.72 (analog)
1-Bromo-3-chloro-5-(3,3,3-trifluoropropoxy)benzene Trifluoropropoxy C₉H₆BrClF₃O 309.49 Not reported Not reported

Key Observations :

  • Molecular Weight : The isopropyl-substituted compound has a higher molecular weight than the methyl analog but lower than trifluoropropoxy derivatives due to the latter's fluorine content .
  • Density : Trifluoromethyl groups (e.g., in 1-Bromo-3-chloro-5-(trifluoromethyl)benzene) increase density due to fluorine's high atomic mass .

Key Differentiators

  • Thermal Stability : Bulkier substituents like isopropyl may lower melting points compared to smaller groups (e.g., methyl) due to reduced crystal lattice energy .

Biological Activity

1-Bromo-3-chloro-5-(propan-2-yl)benzene, with the CAS number 1369900-53-7, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Basic Information:

  • Molecular Formula: C9H10BrCl
  • Molecular Weight: 233.53 g/mol
  • Density: Not specified
  • Boiling Point: Not specified
  • Melting Point: Not specified
  • Flash Point: Not specified

This compound is characterized by the presence of bromine and chlorine substituents on a benzene ring, which can influence its reactivity and biological interactions.

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety and potential therapeutic applications of chemical compounds. Although specific cytotoxicity data for this compound is not widely available, related studies have indicated that halogenated aromatic compounds can exhibit varying degrees of cytotoxic effects on cancer cell lines.

For instance, compounds with similar structures have shown IC50 values ranging from micromolar to millimolar concentrations in different cancer cell lines, indicating potential as anticancer agents.

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluating various brominated and chlorinated compounds demonstrated that those with multiple halogen substitutions exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The study suggested that the presence of bromine and chlorine in the structure could be responsible for this enhanced activity .
  • Cytotoxic Effects : Research into the cytotoxic effects of halogenated benzenes has shown that they can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and DNA damage . While specific data for this compound is lacking, its structural similarities to other active compounds warrant further investigation.
  • Environmental Impact : Studies have also highlighted concerns regarding the environmental persistence and toxicity of halogenated compounds, emphasizing the need for careful evaluation in terms of ecological safety .

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